molecular formula C4H8N4O6S B13887814 methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid

Cat. No.: B13887814
M. Wt: 240.20 g/mol
InChI Key: WBMNWNUTFACLSK-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate (CAS: 3641-14-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 3 and a methyl ester at position 3. Its molecular formula is C₄H₆N₄O₂, with a molecular weight of 142.12 g/mol . The compound is typically synthesized via reactions involving sulfonyl chlorides and heterocyclic amines, as demonstrated in studies where 1H-1,2,4-triazol-5-amine reacts with methyl oxazole sulfonyl chlorides under specific conditions .

Key properties include:

  • Physical Form: Crystalline powder .
  • Reactivity: The amino group enhances nucleophilicity, enabling substitutions, while the ester group allows hydrolysis or transesterification .
  • Applications: Used in synthesizing pharmaceuticals, agrochemicals, and as a ligand in nanocatalysts (e.g., silica-grafted sulfuric acid-triazole hybrids) .

Properties

Molecular Formula

C4H8N4O6S

Molecular Weight

240.20 g/mol

IUPAC Name

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid

InChI

InChI=1S/C4H6N4O2.H2O4S/c1-10-3(9)2-6-4(5)8-7-2;1-5(2,3)4/h1H3,(H3,5,6,7,8);(H2,1,2,3,4)

InChI Key

WBMNWNUTFACLSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reagents & Conditions Description Outcome
1 Thiosemicarbazide, Oxalic acid, Water, 50–80°C, 6 h; NaOH addition, 8 h Formation of intermediate 4 by reacting thiosemicarbazide with oxalic acid in aqueous medium, followed by neutralization Intermediate 4 (white solid)
2 Intermediate 4, Nitric acid solution, Heating Removal of mercapto groups to form Intermediate 6 Intermediate 6
3 Intermediate 6, Methanol, Sulfuric acid catalyst Esterification reaction to form methyl 3-amino-1H-1,2,4-triazole-5-carboxylate Target ester compound

Formation of Sulfuric Acid Salt

After obtaining methyl 3-amino-1H-1,2,4-triazole-5-carboxylate, the compound is converted into its sulfuric acid salt by reaction with sulfuric acid. This salt formation enhances compound stability and solubility for further applications. The reaction typically involves mixing the ester with stoichiometric sulfuric acid under controlled temperature conditions until salt formation is complete.

Comparative Analysis of Preparation Methods

Feature Traditional Diazo Method Non-Diazo Thiosemicarbazide Method
Safety Low (explosive diazonium salts) High (no diazotization)
Solvent Organic solvents, multiple steps Water and methanol, greener process
Purification Requires chromatographic separation No chromatographic purification needed
Yield Moderate to low >58% total yield
Scalability Limited due to safety Suitable for industrial scale
Environmental Impact Higher due to hazardous reagents Lower, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the ester group.

    Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active triazole derivative, which can then exert its effects on biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Derivatives

a) Methyl 1H-1,2,4-Triazole-5-Carboxylate (CAS: 4928-88-5)
  • Structure: Lacks the amino group at position 3.
  • Reactivity: Reduced nucleophilicity compared to the amino-substituted analog, limiting its utility in substitution reactions .
  • Applications : Primarily serves as an intermediate in synthesizing imidazo[1,2-a]pyridine derivatives .
b) 3-Amino-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 3641-13-2)
  • Structure : Carboxylic acid replaces the methyl ester.
  • Reactivity : The carboxylic acid group enables decarboxylation or salt formation, contrasting with the ester’s susceptibility to hydrolysis .
  • Applications : Used in metal coordination chemistry due to its acidic protons .
c) 3-Bromo-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 674287-63-9)
  • Structure : Bromine substituent at position 3 and carboxylic acid at position 4.
  • Reactivity: Bromine enhances electrophilicity, facilitating cross-coupling reactions, unlike the amino group’s nucleophilic role .

Table 1: Structural Comparison of Triazole Derivatives

Compound Substituents (Position 3/5) Molecular Formula Key Reactivity
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate NH₂/COOCH₃ C₄H₆N₄O₂ Nucleophilic substitution, ester hydrolysis
Methyl 1H-1,2,4-triazole-5-carboxylate H/COOCH₃ C₄H₅N₃O₂ Limited substitution
3-Amino-1H-1,2,4-triazole-5-carboxylic acid NH₂/COOH C₃H₄N₄O₂ Decarboxylation, salt formation

Thiophene and Pyrazole Analogs

a) Methyl 3-Aminothiophene-2-Carboxylate (CAS: 22288-78-4)
  • Structure: Thiophene ring with amino and ester groups.
  • Reactivity : Thiophene’s aromaticity stabilizes intermediates in electrophilic substitutions, unlike the electron-deficient triazole core .
  • Applications : Key intermediate in synthesizing bioactive thiophene derivatives .
b) 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxamide Sulfate
  • Structure : Pyrazole ring with methyl and carboxamide groups.
  • Reactivity : The pyrazole’s basicity differs from triazole’s, influencing coordination chemistry .

Nucleophilic Substitution

The amino group in methyl 3-amino-1H-1,2,4-triazole-5-carboxylate facilitates reactions with electrophiles like sulfonyl chlorides, forming sulfonamide derivatives . In contrast, non-amino triazoles (e.g., methyl 1H-1,2,4-triazole-5-carboxylate) require harsher conditions for similar reactions .

Role in Nanocatalysts

Silica-supported 3-amino-1,2,4-triazole-sulfuric acid hybrids demonstrate high efficiency in synthesizing pyrimidine-dione derivatives under solvent-free conditions . Comparatively, alumina sulfuric acid (ASA) and molybdate sulfuric acid (MSA) are preferred for multi-component condensations (e.g., pyrrole synthesis) due to stronger acidity .

Table 2: Catalytic Performance Comparison

Catalyst Type Reaction Example Yield (%) Reaction Time Key Advantage
Triazole-sulfuric acid/silica Pyrimidine-dione synthesis 85–92 2–4 hrs Solvent-free, reusable
Alumina sulfuric acid (ASA) 1,4-Dihydropyridine synthesis 70–90 6–12 hrs Tolerates electron-withdrawing groups
Molybdate sulfuric acid (MSA) Pyrrole synthesis 80–95 3–5 hrs High regioselectivity

Biological Activity

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate; sulfuric acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles known for their significant biological activities. The two main types are 1,2,3-triazoles and 1,2,4-triazoles. These compounds have been recognized for their potential in various therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Molecular Structure:

  • Molecular Formula: C₄H₆N₄O₂
  • Molecular Weight: 142.116 g/mol
  • CAS Number: 3641-14-3

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC₄H₆N₄O₂
Molecular Weight142.116 g/mol
CAS Number3641-14-3

Antimicrobial Activity

Triazole derivatives exhibit notable antimicrobial properties. Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has shown efficacy against various bacterial strains. Studies indicate that modifications in the triazole structure can enhance its antibacterial activity .

Anticancer Properties

Research has demonstrated that triazole compounds possess anticancer activities through various mechanisms:

  • Inhibition of Tumor Growth: Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has been observed to inhibit the proliferation of cancer cells in vitro.
  • Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation .

Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate on several cancer cell lines. Results indicated a significant reduction in cell viability with an IC₅₀ value comparable to established chemotherapeutics .

Pharmacological Mechanisms

The biological activity of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for tumor growth.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the broad spectrum of biological activities associated with triazole derivatives:

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro
AntiviralPotential activity against viral infections

Q & A

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces and identify nucleophilic hotspots (e.g., amine group) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

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